molecular formula C12H27Al B085569 Triisobutylaluminum CAS No. 100-99-2

Triisobutylaluminum

Cat. No. B085569
CAS RN: 100-99-2
M. Wt: 198.32 g/mol
InChI Key: MCULRUJILOGHCJ-UHFFFAOYSA-N
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Description

Triisobutylaluminum, a chemical compound with significant research interest, exhibits a variety of unique chemical properties and reactions.
It  acts as a reactive cation that transforms other reactive cations in solutions containing methylaluminoxane and specific zirconocene catalysts (Babushkin &  Brintzinger, 2007). It is an aluminum alkyl used in the chemical vapor deposition of aluminum films, resulting in films with specific resistivities (Green, Levy, Nuzzo, &  Coleman, 1984). In the presence of formaldehyde and acetaldehyde, it can produce an elastic copolymer that remains stable above 300°C and is resistant to dissolution in organic solvents (Mark &  Ogata, 1963).
Triisobutylaluminum serves as a reductant for secondary phosphine oxides and facilitates their reduction at moderate temperatures (Busacca et al., 2005). It is also notable for its use as a precursor in combining aluminum thin films by metal-organic chemical vapor deposition (MO-CVD) in various industrial processes (Găluşcă et al., 2018).
Triisobutylaluminum plays a role as a co-catalyst in the polymerization of 1,3-butadiene, leading to polymers with a high cis-1,4 structure content (López et al., 2017). Triisobutylaluminum demonstrates significant reactivity towards silica surfaces and has been observed to have larger and more complex molecular structures compared to other aluminum alkyls, like triethyl or trimethylaluminum (Kermagoret et al., 2013).

Scientific Research Applications

Polymerization Catalyst: TIBA is crucial in the polymerization of isoprene, where it helps control chain growth and improve the molecular characteristics of the final product (Miftakhov et al., 2021). Similarly, TIBA is used with rare earth compounds to effectively polymerize 1-alkynes, producing high molecular weight polymers with high cis content (Shen &  Farona, 1983).
Reduction of Phosphine Oxides: As a reductant, TIBA has been shown to be effective for the rapid, efficient reduction of secondary phosphine oxides at low temperatures (Busacca et al., 2005).
Catalyst Modification: TIBA-activated ansa-zirconocene catalysts can produce unstable zirconocene hydrides, which are important in catalysis (Babushkin &  Brintzinger, 2007).
Polymer Preparation: It enables the fast, semi-crystalline preparation of 3,4-polyisoprenes in aliphatic solvents (Hsu &  Halasa, 1994).
Study of Organometallic Compounds: TIBA is used to understand the electronic shifts within organometallic compounds, impacting the broader field of organometallic chemistry (Seymen et al., 2021).
Characterization of Aluminoxanes: TIBA plays a role in the characterization of isobutylaluminoxanes through controlled hydrolysis and electrospray ionization mass spectrometry (Henderson et al., 2013).
Anionic Polymerization of Ethylene Oxide: TIBA acts as an efficient initiator and activating agent for the polymerization of ethylene oxide (Cheng et al., 2010).
Chemical Vapor Deposition: It is used in chemical vapor deposition processes for the growth of aluminum films (Mantell, 1991).
Electronics Manufacturing: TIBA has been utilized in the production of highly conductive aluminum wires on silicon substrates (Lee &  Allen, 1991).

Mechanism Of Action

Carbonium Ion Rearrangement: Triisobutylaluminum is involved in carbonium ion rearrangements, as evidenced in reactions with 1,3,3-trimethylcyclopropene. This supports the mechanism of carbalumination of alkenes proposed by Eisch (Richey, Kubala, &  Smith, 1981).
Catalytic Transformation: It reacts with methylaluminoxane to induce conversion of cationic trimethylaluminum adducts to unstable species, facilitating transformations of reactive cations (Babushkin &  Brintzinger, 2007).
Steric Effects in Dimer Formation: The formation of the dimeric molecule involves large steric effects, influencing the bond lengths and rotational restriction of the molecule (Smith, 1970).
Reactivity with Aliphatic Alkynes: It reacts with aliphatic 1-alkynes to produce products through metallation, reduction, and carbalumination processes after hydrolysis (Lardicci, Caporusso, &  Giacomelli, 1974).
Surface Selectivity in Pyrolysis: Surface selectivity in its pyrolysis is influenced by the energy of promoting an electron to the empty p-orbital on aluminum, affecting the reaction with different surfaces (Higashi, Raghavachari, &  Steigerwald, 1990).
Reduction of Secondary Phosphine Oxides: It is an effective reductant for secondary phosphine oxides, reducing them efficiently at moderate temperatures (Busacca et al., 2005).
Reaction with Silica: Triisobutylaluminum reacts with silica to yield different aluminum sites, indicating complex surface interactions (Kermagoret et al., 2013).
β-Hydride Elimination Reactions: In vapor deposition processes, it decomposes on aluminum surfaces above 470 K through β-hydride elimination reactions (Bent, Nuzzo, &  Dubois, 1989).
Polymerization Initiator: It acts as an efficient initiator for ethylene oxide polymerization, significantly activating the monomer (Cheng, Fan, Tian, Liu, &  Liu, 2010).
Polarization Effects: Unobserved electron shifts within the isobutyl group lead to polarization effects, impacting the chemical behavior of the compound (Seymen et al., 2021)
Catalyst in Polymerization: It plays a significant role in the polymerization process. In the polymerization of isoprene, TIBA limits the growth of polymer chains (Miftakhov et al., 2021).
Chemical Vapor Deposition: TIBA is involved in chemical vapor deposition processes where its adsorption on a surface and decomposition by ultraviolet laser irradiation or x-rays leads to the selective growth of aluminum films (Mantell, 1991).

Biochemical And Physiological Effects

Triisobutylaluminum has been shown to have a variety of biochemical and physiological effects. In biochemical research, used to catalyze the polymerization of diene compounds(Biktagirov, 2019). It also modifies methylaluminoxane-activated ansa-zirconocene catalysts (Babushkin &  Brintzinger, 2007). Additionally, its reactivity towards silica surfaces compared to other aluminum alkyls like triethyl or trimethylaluminum has been a subject of study, indicating its potential in material science applications (Kermagoret et al., 2013).

Advantages And Limitations For Lab Experiments

Advantages

Catalytic Efficiency: Triisobutylaluminum is effective in modifying methylaluminoxane-activated ansa-zirconocene catalysts, facilitating the release of isobutene and formation of zirconocene hydrides. This demonstrates its utility as a catalyst in chemical reactions (Babushkin &  Brintzinger, 2007).
Selective Deposition: It is suitable as an aluminum source for molecular beam epitaxy due to its large optical absorption coefficient and selective deposition capabilities, useful in materials science research (Tokumitsu et al., 1987).
Synthesis Applications: Triisobutylaluminum is effective in synthesizing compounds like thiazolines from carboxylic esters, showcasing its utility in organic synthesis (Busacca, Dong, &  Spinelli, 1996).
Polymerization Initiator: It acts as an efficient initiator for ethylene oxide polymerization, demonstrating its role in polymer science (Cheng, Fan, Tian, Liu, &  Liu, 2010).


Limitations

Reactivity Challenges: While Triisobutylaluminum is more reactive towards certain surfaces like silica, this can also lead to challenges in controlling reactions and ensuring selectivity in complex experimental setups (Kermagoret et al., 2013).
Temperature Sensitivity: Its decomposition on aluminum surfaces above 470 K can be a limiting factor, especially in high-temperature applications, requiring careful temperature control (Bent, Nuzzo, &  Dubois, 1989).
Dimer Formation: In the gas phase and non-polar solvents, Triisobutylaluminum predominantly exists as a dimer, which could affect its reactivity and effectiveness in certain reactions (Pankratyev, 2017).
Handling Complexity: Due to its reactivity and potential for complex interactions with other compounds, handling and using Triisobutylaluminum in lab experiments may require advanced techniques and precautions to ensure safety and desired outcomes.

Future Directions

Laser Patterning and Deposition: Exploring direct write laser patterning of highly conductive aluminum from Triisobutylaluminum presents a promising avenue. This method can be pivotal in fabricating intricate and miniaturized electronic components (Lee &  Allen, 1991).
Organometallic Chemistry: Further research into its reactivity with aliphatic 1-alkynes, leading to metallation, reduction, and carbalumination processes, could provide deeper insights into organometallic reactions and synthesis (Lardicci, Caporusso, &  Giacomelli, 1974).
Catalyst Modification: Investigating its role in modifying methylaluminoxane-activated ansa-zirconocene catalysts could enhance our understanding of catalyst behavior and design (Babushkin &  Brintzinger, 2007).
Polymerization Research: Further research in its use as an initiator for polymerization reactions, particularly in the context of ethylene oxide polymerization, could lead to developments in polymer science and engineering (Cheng, Fan, Tian, Liu, &  Liu, 2010).
Enhancing Molecular Beam Epitaxy: Its use as an aluminum source for metalorganic molecular beam epitaxy (MOMBE) could be expanded, especially in enhancing the growth rate of compounds like AlAs (Tokumitsu et al., 1987).
Surface Chemistry and Reactions: Investigating its decomposition on aluminum surfaces and its interaction with different surfaces could provide valuable insights into surface chemistry and materials science (Bent, Nuzzo, &  Dubois, 1989).
Mass Spectrometry and Analytical Chemistry: Utilizing its surprisingly simple electrospray ionization mass spectra for analyzing aluminoxanes could advance the field of analytical chemistry (Henderson et al., 2013).
Fabrication of Electronic Devices: The patterning of aluminum growth via laser-activated chemical vapor deposition demonstrates potential for practical applications in fabricating electronic devices, such as rectifying contacts on semiconductors (Higashi &  Fleming, 1986).

properties

IUPAC Name

tris(2-methylpropyl)alumane
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InChI

InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3;
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InChI Key

MCULRUJILOGHCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C[Al](CC(C)C)CC(C)C
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Molecular Formula

C12H27Al
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DSSTOX Substance ID

DTXSID0026670
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Molecular Weight

198.32 g/mol
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Physical Description

Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB]
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Record name Aluminum, tris(2-methylpropyl)-
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Boiling Point

414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm.
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Flash Point

-23 °C (closed cup)
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Density

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C
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Vapor Pressure

0.13 [mmHg], 1 mm Hg @ 47 °C
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Product Name

Triisobutylaluminum

Color/Form

CLEAR COLORLESS LIQUID, Colorless liquid

CAS RN

100-99-2
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Melting Point

33.8 °F (USCG, 1999), -5.6 °C (freezing point)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,680
Citations
A Kermagoret, RN Kerber, MP Conley, E Callens… - Dalton …, 2013 - pubs.rsc.org
Triisobutylaluminum reacts with silica yielding three different Al sites according to high-field aluminum-27 NMR and first principle calculations: a quadruply grafted dimeric surface …
Number of citations: 38 pubs.rsc.org
R Dallaev, D Sobola, P Tofel, Ľ Škvarenina, P Sedlák - Coatings, 2020 - mdpi.com
The aim of this study is motivated by the pursuit to investigate the performance of new and as yet untested precursors such as hydrazinium chloride (N 2 H 5 Cl) and triisobutylaluminum …
Number of citations: 16 www.mdpi.com
E Ihara, J Ikeda, K Inoue - Macromolecules, 2002 - ACS Publications
Introduction. The ability to control anionic polymerizations of alkyl acrylates has been one of the most challenging objectives in the field of polymer synthesis. Aggregation phenomena1 …
Number of citations: 13 pubs.acs.org
BE Bent, RG Nuzzo, LH Dubois - Journal of the American …, 1989 - ACS Publications
Thermal decomposition of triisobutylaluminum (TIBA) to deposit aluminum films shows promise as a way to form conductive contacts on silicon-based electronic devices. An important …
Number of citations: 245 pubs.acs.org
KW Egger - Journal of the American Chemical Society, 1969 - ACS Publications
… Experiments with /3-D-triisobutylaluminum show that the deuterium is transferred to the … In this work the elimination of isobutylene from the monomeric triisobutylaluminum has been …
Number of citations: 74 pubs.acs.org
D Gong, W Dong, J Hu, X Zhang, L Jiang - Polymer, 2009 - Elsevier
Living characteristics of facilely prepared Ziegler–Natta type catalyst system consisting of iron(III) 2-ethylhexanoate, triisobutylaluminum and diethyl phosphite have been found in the …
Number of citations: 50 www.sciencedirect.com
BE Bent, L Dubois, RG Nuzzo - MRS Online Proceedings Library …, 1988 - cambridge.org
An important step in the chemical vapor deposition (CVD) of aluminum from triisobutylaluminum (TIBA) is the reaction between TIBA (adsorbed from the gas phase) and the growing …
Number of citations: 23 www.cambridge.org
L Friebe, H Windisch, O Nuyken… - … Science, Part A, 2004 - Taylor & Francis
The polymerization of 1,3‐butadiene (BD) by the ternary Ziegler/Natta (Z/N) catalyst system neodymium versatate (NdV)/ethylaluminum sesquichloride (EASC)/aluminum alkyl is …
Number of citations: 61 www.tandfonline.com
JW Collette - The Journal of Organic Chemistry, 1963 - ACS Publications
… of triisobutylaluminum with carbon tetrachloride can be summarized as follows: (1) Triisobutylaluminum is … mole of carbon tetrachloride converts three moles of triisobutylaluminum to …
Number of citations: 31 pubs.acs.org
MB Smith - Journal of Organometallic Chemistry, 1970 - Elsevier
The monomer-dimer equilibrium of liquid triisobutylaluminum (TiBA) has been studied by a thermochemical method applied earlier to triethylaluminum (TEA). The values obtained for …
Number of citations: 15 www.sciencedirect.com

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